molecular formula C10H10N8O2 B11524312 4-[(1H-benzotriazol-1-ylmethyl)amino]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

4-[(1H-benzotriazol-1-ylmethyl)amino]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11524312
M. Wt: 274.24 g/mol
InChI Key: ITGVBRYGLHQTPE-UHFFFAOYSA-N
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Description

(Z)-4-{[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]AMINO}-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazole moiety, which is known for its stability and versatility in chemical reactions, making it a valuable component in synthetic chemistry and materials science.

Preparation Methods

The synthesis of (Z)-4-{[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]AMINO}-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole intermediate. This intermediate is then reacted with various reagents under controlled conditions to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced products.

    Substitution: The benzotriazole moiety allows for substitution reactions, where different functional groups can be introduced into the molecule.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxadiazole ring and formation of simpler molecules.

Scientific Research Applications

(Z)-4-{[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]AMINO}-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.

    Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The benzotriazole moiety can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The oxadiazole ring may also play a role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Compared to other similar compounds, (Z)-4-{[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]AMINO}-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE stands out due to its unique combination of a benzotriazole moiety and an oxadiazole ring. Similar compounds include:

    Benzotriazole derivatives: Known for their stability and versatility in chemical reactions.

    Oxadiazole derivatives: Used in various applications due to their unique reactivity and stability.

This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C10H10N8O2

Molecular Weight

274.24 g/mol

IUPAC Name

4-(benzotriazol-1-ylmethylamino)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C10H10N8O2/c11-9(14-19)8-10(16-20-15-8)12-5-18-7-4-2-1-3-6(7)13-17-18/h1-4,19H,5H2,(H2,11,14)(H,12,16)

InChI Key

ITGVBRYGLHQTPE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CNC3=NON=C3/C(=N/O)/N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=NON=C3C(=NO)N

Origin of Product

United States

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